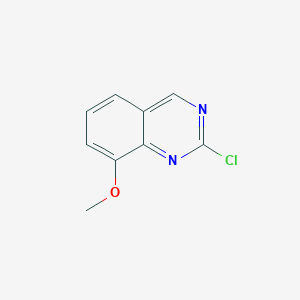
2-Chloro-8-methoxyquinazoline
Cat. No. B1592243
Key on ui cas rn:
944060-66-6
M. Wt: 194.62 g/mol
InChI Key: OENQTKSMBDNMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07932262B2
Procedure details


Neat POCl3 (400 mL) was added to 8-methoxyquinazolin-2-ol (5.0 g, 28.4 mmole) with stirring and cooling over an ice bath under argon. After ca. 1 minute, the reaction was removed from the ice bath and stirred at RT for ca. 20 minutes until a fine yellow suspension was formed. The reaction, fitted with a reflux condenser, was heated in an oil bath at 140-145° C. After about 1 hour, the reaction turned clear and colorless. LCMS showed that the reaction was complete. The POCl3 was evaporated under reduced pressure, and dried in vacuo. After 12 hours, the residue was partitioned between EtOAc (300 mL) and sat. NaHCO3 (200 mL). The mixture was stirred cautiously watching gas evolution until the pH reached ˜8. The layers were separated and the organic layer was washed with NaHCO3 (2×100 mL), water with 5% brine (2×100 mL), brine (100 mL), dried (Na2SO4), filtered and evaporated to a yellow solid. The crude product was purified by flash chromatography eluting with 50% EtOAc/Hexane and finishing with 100% EtOAc to produce a white solid after evaporating the correct fractions. The pure 2-chloro-8-methoxyquinazoline was isolated in 89% yield (4.9 g, 25.3 mmole).


Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10](O)[N:9]=[CH:8]2.O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:10]1[N:9]=[CH:8][C:7]2[C:12](=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][CH:6]=2)[N:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC=C2C=NC(=NC12)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
142.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling over an ice bath under argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was removed from the ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at RT for ca. 20 minutes until a fine yellow suspension
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a reflux condenser
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After about 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The POCl3 was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between EtOAc (300 mL) and sat. NaHCO3 (200 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred cautiously
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with NaHCO3 (2×100 mL), water with 5% brine (2×100 mL), brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 50% EtOAc/Hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after evaporating the correct fractions
|
Outcomes


Product
Details
Reaction Time |
1 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=C(C=CC=C2C=N1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
